molecular formula C18H22N2O4 B4620911 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4620911
M. Wt: 330.4 g/mol
InChI Key: AMBFNAPAGZRSMR-UHFFFAOYSA-N
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Description

3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a spirocyclic structure. Compounds with spirocyclic frameworks are of significant interest in medicinal chemistry due to their unique three-dimensional shapes, which can enhance binding interactions with biological targets.

Scientific Research Applications

3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione could have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the pyrrolidine-2,5-dione moiety via a condensation reaction.
  • Functionalization of the aromatic ring with a methyl group through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the nitrogen atom in the spirocyclic structure.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, the spirocyclic structure could interact with molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar frameworks.

    Pyrrolidine-2,5-dione Derivatives: Compounds with the same pyrrolidine-2,5-dione moiety but different substituents.

Uniqueness

The uniqueness of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione lies in its specific combination of a spirocyclic core and a pyrrolidine-2,5-dione moiety, which may confer unique chemical and biological properties.

Properties

IUPAC Name

3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-13-2-4-14(5-3-13)20-16(21)12-15(17(20)22)19-8-6-18(7-9-19)23-10-11-24-18/h2-5,15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBFNAPAGZRSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

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